REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:9]2[CH:10]=[CH:11][C:12]([O:14][Si](C(C)C)(C(C)C)C(C)C)=[CH:13][C:8]=2[O:7][CH:6]=1)=[O:4].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O.O>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[C:9]2[CH:10]=[CH:11][C:12]([OH:14])=[CH:13][C:8]=2[O:7][CH:6]=1)=[O:4] |f:1.2.3.4.5|
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Name
|
|
Quantity
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17.9 g
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Type
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reactant
|
Smiles
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COC(=O)C1=COC2=C1C=CC(=C2)O[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the aq. phase is separated off
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Type
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EXTRACTION
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Details
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extracted 3 times with EtOAc
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Type
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WASH
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Details
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The organic layers are washed 4 times with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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ADDITION
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Details
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Then char coal is added
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Type
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FILTRATION
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Details
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the mixture filtered
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |